5-[bis(furan-2-ylmethyl)amino]-N-(2-bromophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with various functional groups, including furan, bromophenyl, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-Furfurylamines: These compounds share the furan ring structure and have similar reactivity patterns.
2,5-Bis(aminomethyl)furan: This compound also contains furan rings and is used in polymeric applications.
Uniqueness
5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19BrN4O5S |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
5-[bis(furan-2-ylmethyl)amino]-N-(2-bromophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H19BrN4O5S/c1-33(29,30)22-24-12-19(20(26-22)21(28)25-18-9-3-2-8-17(18)23)27(13-15-6-4-10-31-15)14-16-7-5-11-32-16/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
YLYWRKUKBUXLNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)N(CC3=CC=CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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